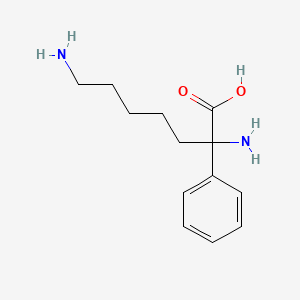

2,7-Diamino-2-phenylheptanoic acid

Description

Contextualizing 2,7-Diamino-2-phenylheptanoic Acid within Non-Canonical Amino Acid Chemistry

Non-canonical amino acids (ncAAs) are amino acids that are not among the 20 standard proteinogenic amino acids. researchgate.netnih.gov They are invaluable tools in chemical biology and drug discovery, offering a means to introduce novel chemical functionalities, and to probe and manipulate biological systems. The incorporation of ncAAs into peptides and proteins can confer unique properties, such as enhanced stability against enzymatic degradation, altered conformational preferences, and the introduction of reactive handles for bioconjugation. nih.govsigmaaldrich.comencyclopedia.pub

This compound fits within this diverse class of molecules, possessing several key features that distinguish it from standard amino acids:

α-Phenyl Group: The presence of a phenyl group directly attached to the α-carbon is a significant modification. This bulky, aromatic substituent can dramatically influence the local conformation of a peptide chain, restricting backbone flexibility and potentially promoting specific secondary structures.

Terminal Amino Group: The amino group at the C7 position provides a site for further chemical modification, distinct from the α-amino group. This allows for the synthesis of branched or cyclic peptides, or for the attachment of other molecules such as fluorophores or drug payloads.

Aliphatic Spacer: The five-carbon chain separating the α-carbon from the terminal amino group offers a degree of flexibility and determines the spatial relationship between the two amino groups and the phenyl ring.

The combination of a rigid aromatic group at the α-position and a flexible chain with a terminal amino group makes this compound a bifunctional building block with the potential to create novel molecular architectures.

Historical Perspective and Evolution of Research on this compound Scaffolds

While a detailed historical account of research focused solely on this compound is not prominent in the literature, the evolution of research on its constituent scaffolds—diamino acids and α-phenyl amino acids—provides a relevant context.

The study of diamino acids has a long history, with early research focusing on their role as components of natural products and their importance in biological processes. google.com For instance, α,β-diamino acids are recognized as key structural motifs in numerous bioactive natural products and peptidomimetics. nih.govresearchgate.netucm.es The development of synthetic methods to produce diamino acids with specific stereochemistry has been a significant area of research in organic chemistry. nih.gov

Similarly, α-aryl amino acids have been the subject of considerable investigation due to their presence in natural products and their utility in medicinal chemistry. The synthesis of α-phenylglycine and its derivatives, for example, has been extensively explored. The introduction of an aryl group at the α-position can impart valuable properties to peptides, including resistance to proteolysis and the ability to mimic peptide turns. sigmaaldrich.com

The synthesis of molecules containing both an α-aryl group and a distal amino group, such as this compound, likely draws upon established synthetic strategies from both of these fields. The commercial availability of this compound and its dihydrochloride (B599025) salt suggests that efficient and scalable synthetic routes have been developed, likely through multi-step processes involving the construction of the carbon backbone and the stereoselective introduction of the amino and phenyl groups. a2bchem.comclearsynth.combldpharm.com

Overview of Research Domains and Interdisciplinary Significance of this compound

The unique structural characteristics of this compound suggest its potential significance across several interdisciplinary research domains:

Medicinal Chemistry and Drug Discovery: Non-canonical amino acids are frequently employed to create peptidomimetics, which are molecules that mimic the structure and function of peptides but have improved pharmacological properties. sigmaaldrich.com The incorporation of this compound into a peptide sequence could enhance its resistance to enzymatic degradation and modulate its binding affinity and selectivity for a biological target. The presence of a terminal amino group also allows for the synthesis of cyclic peptides, a strategy often used to improve stability and cell permeability. Furthermore, diamide (B1670390) derivatives of dicarboxylic acids have shown promise as anticancer agents, suggesting that diaminomonocarboxylic acids like the title compound could serve as valuable scaffolds in the design of new therapeutics. nih.gov

Peptide and Protein Science: The ability to introduce specific chemical functionalities through ncAAs is a powerful tool for studying protein structure and function. researchgate.netnih.govnih.gov this compound could be used to introduce a unique site for chemical modification within a protein, allowing for the attachment of probes or other molecules. The rigid α-phenyl group can also be used to enforce specific local conformations, aiding in the study of protein folding and stability.

Materials Science: Amino acids and short peptides have been shown to self-assemble into well-ordered nanostructures, such as hydrogels. mdpi.com The interplay of the aromatic stacking of the phenyl groups and the hydrogen bonding of the amino and carboxylic acid groups in this compound could lead to the formation of novel supramolecular materials with interesting mechanical and photophysical properties.

While direct research on this compound is still emerging, the established importance of its structural motifs in various scientific fields points to a promising future for this intriguing non-canonical amino acid.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H20N2O2 |

|---|---|

Molecular Weight |

236.31 g/mol |

IUPAC Name |

2,7-diamino-2-phenylheptanoic acid |

InChI |

InChI=1S/C13H20N2O2/c14-10-6-2-5-9-13(15,12(16)17)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10,14-15H2,(H,16,17) |

InChI Key |

GXCSQSLTSHYQHE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CCCCCN)(C(=O)O)N |

Origin of Product |

United States |

Molecular Architecture and Stereochemical Considerations of 2,7 Diamino 2 Phenylheptanoic Acid

Elucidation of Stereoisomerism and Chiral Centers in 2,7-Diamino-2-phenylheptanoic Acid

There is currently no publicly available scientific literature that elucidates the stereoisomerism and chiral centers of this compound.

Conformational Analysis and Stereochemical Dynamics of this compound

There is currently no publicly available scientific literature on the conformational analysis or stereochemical dynamics of this compound.

Racemic Mixtures and Enantiomeric Resolution Strategies for this compound

There is currently no publicly available scientific literature detailing the properties of racemic mixtures or any strategies for the enantiomeric resolution of this compound.

Advanced Synthetic Methodologies for 2,7 Diamino 2 Phenylheptanoic Acid and Its Analogues

Chemical Synthesis Approaches for 2,7-Diamino-2-phenylheptanoic Acid

The chemical synthesis of this compound requires precise control over its two stereocenters. Various strategies have been developed to address this challenge, ranging from stereoselective pathways to efficient convergent and linear approaches, often employing modern synthetic techniques.

Diastereoselective and Enantioselective Synthesis Pathways of this compound

Achieving high diastereoselectivity and enantioselectivity is crucial for the synthesis of biologically active molecules. For a compound like this compound, with stereocenters at the C2 and C7 positions, this necessitates sophisticated asymmetric synthetic methods.

One effective approach involves the use of chiral catalysts to control the stereochemical outcome of key bond-forming reactions. For instance, the enantioselective synthesis of α-alkenyl α-amino acid derivatives can be achieved through N-H insertion reactions of vinyldiazoacetates with carbamates, cooperatively catalyzed by a rhodium complex and a chiral spiro phosphoric acid. rsc.orgnih.gov This methodology can be adapted to introduce the C2-phenyl stereocenter with high enantiomeric excess (ee). The second stereocenter at C7 can be introduced via stereoselective amination of a suitable precursor.

Another powerful strategy is the use of chiral auxiliaries. The homologation of Ni(II) complexes of Schiff bases derived from glycine or alanine has been shown to be an effective method for the asymmetric synthesis of tailor-made α-amino acids. nih.gov By employing a chiral ligand, the alkylation of the complex can proceed with high diastereoselectivity, allowing for the construction of the desired carbon skeleton with the correct stereochemistry at the α-carbon. Subsequent functional group manipulations would then be required to introduce the second amino group at the C7 position.

| Catalyst/Auxiliary System | Key Reaction Type | Typical Enantioselectivity (ee) | Diastereoselectivity (dr) |

| Rhodium(II) / Chiral Spiro Phosphoric Acid | N-H Insertion | 83-98% | >95:5 |

| Chiral Ni(II) Schiff Base Complex | Asymmetric Alkylation | >95% | >95:5 |

This table presents typical selectivity values for the synthesis of chiral α-amino acids using modern catalytic methods, which are applicable to the synthesis of the target compound.

Convergent and Linear Synthesis Strategies for this compound Scaffolds

The construction of the carbon backbone of this compound can be approached through either a linear or a convergent synthesis.

| Synthesis Strategy | Advantages | Disadvantages |

| Linear | Conceptually simple, straightforward planning. | Often results in low overall yields, purification can be challenging at each step. |

| Convergent | Higher overall yields, allows for independent optimization of fragment synthesis, easier purification of final product. | Requires more complex initial planning and synthesis of fragments. |

Application of Modern Organic Synthesis Techniques in the Preparation of this compound

Modern organic synthesis offers a toolbox of powerful reactions that can be applied to the efficient construction of complex molecules like this compound.

Multicomponent reactions (MCRs) are particularly attractive as they allow for the formation of multiple bonds in a single operation, leading to a rapid increase in molecular complexity. The Strecker synthesis, a classic MCR, can be used to produce α-amino nitriles from an aldehyde, ammonia, and cyanide, which can then be hydrolyzed to the corresponding α-amino acid. libretexts.orgyoutube.com An asymmetric variant of the Strecker reaction could be employed to set the stereocenter at the C2 position.

Catalytic C-N bond-forming reactions are also central to the synthesis of amino acids. Recent advances in transition-metal catalysis, particularly with palladium and copper, have enabled the direct amination of C-H bonds and the cross-coupling of amines with a variety of partners. These methods could be utilized for the introduction of the amino groups at both the C2 and C7 positions.

| Modern Technique | Description | Potential Advantage for Synthesis |

| Multicomponent Reactions (e.g., Strecker) | Multiple reactants combine in a single step to form a product that contains portions of all reactants. | High atom economy and efficiency, rapid construction of the core structure. |

| Catalytic C-H Amination | Direct formation of a C-N bond by replacing a C-H bond with a C-N bond. | Reduces the need for pre-functionalized starting materials, increases step economy. |

| Cross-Coupling Reactions | Formation of a carbon-carbon or carbon-heteroatom bond with the aid of a metal catalyst. | Versatile for coupling the key fragments in a convergent synthesis. |

Solid-Phase Synthesis and Combinatorial Chemistry for this compound Derivatives

Solid-phase synthesis (SPS) is a powerful technique for the preparation of libraries of compounds for drug discovery and other applications. By anchoring a molecule to a solid support, excess reagents and by-products can be easily removed by washing, simplifying the purification process. youtube.com

For the synthesis of derivatives of this compound, the molecule could be attached to a resin via its carboxylic acid group. The two amino groups could then be selectively protected and deprotected to allow for the introduction of a diverse range of building blocks, such as acyl groups, alkyl groups, or other amino acids. This approach allows for the rapid generation of a combinatorial library of related compounds. The choice of resin and linker is crucial for the success of solid-phase synthesis. sigmaaldrich.com

The "split-mix" synthesis method is a common strategy in combinatorial chemistry to generate large libraries of compounds on beads, where each bead contains a single compound. nih.gov This technique could be applied to generate a diverse library of peptides or other small molecules incorporating the this compound scaffold. Unnatural diamino acid derivatives are valuable as scaffolds for creating chemical diversity. nih.gov

| Resin Type | Linker | Cleavage Condition | Suitable for |

| Polystyrene | Wang | Trifluoroacetic acid | Carboxylic acids |

| Rink Amide | Trifluoroacetic acid | Amides | |

| 2-Chlorotrityl chloride | Acetic acid/TFE/DCM | Protected peptides |

This table provides examples of common resins and linkers used in solid-phase synthesis that would be suitable for the preparation of derivatives of the target compound.

Chemoenzymatic Synthesis of this compound and Related Structures

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity of enzymatic transformations. This approach is particularly useful for the preparation of enantiomerically pure chiral molecules.

Enzymatic Resolution Techniques for this compound Stereoisomers

Enzymatic kinetic resolution is a widely used method for the separation of enantiomers. libretexts.org This technique relies on the ability of an enzyme to selectively catalyze the reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted.

For the resolution of a racemic mixture of this compound, a lipase could be used to selectively hydrolyze the ester of one enantiomer. capes.gov.brnih.gov For example, the racemic amino acid could first be converted to its methyl or ethyl ester. Treatment of this racemic ester with a lipase, such as Candida antarctica lipase B (CALB), in an aqueous buffer would lead to the selective hydrolysis of the L-enantiomer to the corresponding carboxylic acid, while the D-enantiomer would remain as the ester. The resulting acid and ester can then be separated by extraction or chromatography.

Alternatively, an aminoacylase can be used for the resolution of N-acetylated amino acids. google.com The racemic this compound would first be N-acetylated, and then treated with an aminoacylase, which would selectively hydrolyze the N-acetyl group from the L-enantiomer.

| Enzyme | Substrate | Reaction Type | Product |

| Lipase (e.g., CALB) | Racemic methyl ester of the amino acid | Enantioselective hydrolysis | L-amino acid and D-amino acid methyl ester |

| Aminoacylase | Racemic N-acetylated amino acid | Enantioselective deacetylation | L-amino acid and N-acetyl-D-amino acid |

This table illustrates common enzymatic resolution strategies that can be applied to the synthesis of enantiomerically pure this compound.

Biocatalytic Transformations in the Synthesis of Chiral this compound Precursors

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development, as the chirality of a molecule is often critical to its efficacy and safety. nih.govnih.govresearchgate.net Biocatalysis, which utilizes enzymes or whole microbial cells, has emerged as a powerful and sustainable tool for producing chiral building blocks for complex molecules like this compound. nih.govmdpi.com Enzyme-catalyzed reactions offer significant advantages over traditional chemical methods, including high enantioselectivity, regioselectivity, and the ability to operate under mild reaction conditions, which minimizes side reactions like racemization and rearrangement. nih.govnih.govrsc.org

For the synthesis of chiral precursors to this compound, two classes of enzymes are particularly relevant: transaminases and lipases.

Transaminases (TAs): These enzymes, particularly ω-transaminases (ω-TAs), are highly effective for the asymmetric synthesis of chiral amines from prochiral ketones. rsc.orgnih.govnih.govillinois.edu This method is advantageous as it can directly install a chiral amino group with high enantiomeric excess (ee). rsc.org ω-TAs catalyze the transfer of an amino group from a donor molecule (like L-alanine or isopropylamine) to a ketone acceptor. nih.govillinois.edu In the context of this compound, a suitable keto-acid precursor could be asymmetrically aminated to install one of the chiral amine centers. Both (R)- and (S)-selective ω-transaminases have been developed, allowing access to either enantiomer of a desired chiral amine. illinois.edu Challenges such as unfavorable reaction equilibria and product inhibition can often be overcome through process engineering, such as the in-situ removal of byproducts. nih.govnih.gov

Lipases: Lipases are versatile enzymes widely used for the kinetic resolution of racemic mixtures. chemrxiv.orgnih.govmdpi.com Kinetic resolution separates enantiomers based on their different reaction rates with the enzyme. For precursors of this compound, a racemic mixture of a key intermediate, such as an amino alcohol or an amino ester, could be resolved. acs.orgsemanticscholar.org The lipase would selectively acylate or hydrolyze one enantiomer, leaving the other unreacted. nih.govsemanticscholar.org This allows for the separation of the two enantiomers, although the maximum theoretical yield for the desired enantiomer is 50%. rsc.orgresearchgate.net To overcome this limitation, dynamic kinetic resolution (DKR) can be employed. DKR combines the enzymatic kinetic resolution with an in-situ racemization of the slower-reacting enantiomer, theoretically enabling a 100% yield of the desired enantiomer. rsc.orgresearchgate.netnih.gov

The table below summarizes the application of these biocatalytic methods for generating chiral precursors.

| Enzyme Class | Biocatalytic Strategy | Substrate Type for Precursor Synthesis | Potential Outcome for Precursor | Key Advantages |

| Transaminases (ω-TAs) | Asymmetric Synthesis | Prochiral keto-acid or keto-ester | Enantiomerically pure amino acid precursor (>99% ee) nih.gov | Direct formation of chiral center, high enantioselectivity, potential for 100% theoretical yield. rsc.org |

| Lipases | Kinetic Resolution | Racemic amino-ester or amino-alcohol | Separation of enantiomers; one acylated, one unreacted. | High enantioselectivity, broad substrate scope, enzyme stability in organic solvents. nih.govsemanticscholar.org |

| Lipases + Chemical Catalyst | Dynamic Kinetic Resolution (DKR) | Racemic amino-alcohol | Conversion of racemate to a single enantiomerically pure product. | Overcomes the 50% yield limit of standard kinetic resolution. nih.gov |

Chemical Derivatization and Functionalization Strategies of this compound

The polyfunctional nature of this compound, with its two amino groups and one carboxyl group, necessitates strategic chemical manipulation for the synthesis of analogues or for its incorporation into larger molecules. This involves the use of protecting groups and specific modifications of its termini and side chain.

Introduction of Protecting Groups and Their Selective Removal

To prevent unwanted side reactions during synthesis, the reactive amino and carboxyl groups must be temporarily blocked using protecting groups (PGs). nih.gov An ideal protecting group is easily introduced, stable under various reaction conditions, and can be removed cleanly without affecting the rest of the molecule. researchgate.net

For a molecule with multiple functional groups like this compound, the concept of orthogonality is crucial. researchgate.netbiosynth.com Orthogonal protecting groups can be removed under distinct conditions, allowing for the selective deprotection of one functional group while others remain protected. researchgate.netpeptide.com

Amino Group Protection: Common protecting groups for amines include the tert-Butoxycarbonyl (Boc), 9-Fluorenylmethoxycarbonyl (Fmoc), and Benzyloxycarbonyl (Z) groups. researchgate.netcreative-peptides.com

The Boc group is stable to bases but is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA). biosynth.comcreative-peptides.com

The Fmoc group is stable to acids but is removed by mild bases, typically a solution of piperidine in an organic solvent. biosynth.comcreative-peptides.com

The Z group is stable to both mild acids and bases but is cleaved by catalytic hydrogenation (e.g., H₂/Pd) or strong acids. researchgate.netcreative-peptides.com

Carboxyl Group Protection: The carboxylic acid is typically protected as an ester. Common examples include methyl, ethyl, benzyl (Bn), and tert-butyl (tBu) esters. researchgate.net

Benzyl esters are often removed by hydrogenation, which also cleaves the Z group. researchgate.net

tert-Butyl esters are removed by acidolysis, the same condition used for Boc group removal. biosynth.com

The choice of an orthogonal protection scheme allows for precise control. For example, one could protect the two amino groups with Fmoc and Boc groups, and the carboxyl group with a benzyl ester. This would allow for the selective removal of the Fmoc group with a base, the Boc group with an acid, and the benzyl ester by hydrogenation, enabling stepwise functionalization at each site.

| Protecting Group | Abbreviation | Target Functionality | Cleavage Conditions | Orthogonal To |

| tert-Butoxycarbonyl | Boc | Amino | Mild Acid (e.g., TFA) creative-peptides.com | Fmoc, Z (H₂/Pd), Bn (H₂/Pd) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Amino | Mild Base (e.g., Piperidine) creative-peptides.com | Boc, Z, tBu, Bn |

| Benzyloxycarbonyl | Z | Amino | Catalytic Hydrogenation; Strong Acid creative-peptides.com | Boc, Fmoc |

| Benzyl ester | Bn | Carboxyl | Catalytic Hydrogenation researchgate.net | Boc, Fmoc, tBu |

| tert-Butyl ester | tBu | Carboxyl | Mild Acid (e.g., TFA) biosynth.com | Fmoc, Z (H₂/Pd), Bn (H₂/Pd) |

Modifications of Amino and Carboxyl Termini

The terminal amino and carboxyl groups are key sites for modification to alter the molecule's physicochemical properties, such as stability, charge, and cell permeability. sb-peptide.comlifetein.com

N-Terminal Modifications: The free amine groups (the N-termini) can undergo various reactions. creative-proteomics.com A common modification is acetylation , which neutralizes the positive charge of the amino group. lifetein.com This can increase the metabolic stability of the molecule by making it resistant to degradation by aminopeptidases. lifetein.com Other modifications include the attachment of fatty acids (e.g., palmitic acid) to increase lipophilicity and aid in membrane penetration, or the addition of spacers like polyethylene glycol (PEG) to improve solubility and pharmacokinetic profiles. sb-peptide.com

C-Terminal Modifications: The carboxyl group (the C-terminus) is characterized by its free carboxyl group (-COOH). creative-proteomics.com A frequent modification is amidation , which converts the carboxylic acid to a carboxamide (-CONH₂). This removes the negative charge and can increase stability against enzymatic degradation by carboxypeptidases. lifetein.com Amidation is also often performed to mimic the structure of native peptides and proteins, which can enhance biological activity. lifetein.com

These modifications are typically performed after the main synthetic steps, often while the molecule is still partially protected to ensure site-selectivity. lifetein.com

Side Chain Functionalization and Generation of Novel Analogues

Beyond the termini, the core structure of this compound offers opportunities for functionalization to create novel analogues. The key "side chain" components are the C2-phenyl group and the aliphatic heptanoic acid backbone.

Modern synthetic methods, particularly transition metal-catalyzed C-H functionalization, provide powerful tools for directly modifying the phenyl ring. acs.orgntu.ac.uksemanticscholar.org Palladium-catalyzed reactions, for example, can be used for the site-selective arylation, olefination, or alkynylation of phenylalanine residues within peptides. acs.orgntu.ac.uk These methodologies could be adapted to directly install new substituents onto the phenyl ring of this compound. This allows for the systematic exploration of how different electronic and steric properties on the aromatic ring affect biological activity. For instance, introducing electron-withdrawing or electron-donating groups, or adding sterically bulky substituents, could modulate the molecule's interaction with a biological target.

Functionalization of the aliphatic chain is more challenging but could be achieved through various synthetic routes prior to the final assembly of the diamino acid structure. This could involve introducing alkyl groups, hydroxyl groups, or other functionalities along the carbon backbone to create analogues with altered conformations or new interaction points. The generation of such novel analogues is a key strategy in medicinal chemistry for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds.

Biosynthesis and Natural Occurrence of 2,7 Diamino 2 Phenylheptanoic Acid Structural Motifs

Investigation of Potential Natural Sources and Isolation Methodologies

While 2,7-diamino-2-phenylheptanoic acid itself has not been isolated from natural sources, structurally related NPAAs are abundant, particularly in microorganisms. Bacteria, especially those from the phylum Actinobacteria (e.g., Streptomyces species), and various fungi are well-known producers of a vast array of unique secondary metabolites containing NPAAs. nih.gov These compounds are often part of larger molecular scaffolds with potent biological activities, such as antibiotics. Plants are also a significant source of NPAAs, where they can act as defense compounds or nitrogen storage molecules. agriculturejournals.cz

Isolation Methodologies: The isolation of NPAAs from natural sources typically involves a multi-step process tailored to the specific chemical properties of the target molecule.

| Step | Method | Description |

| 1. Extraction | Solvent Extraction | The producing organism (e.g., microbial culture broth or plant material) is extracted with appropriate solvents (e.g., ethyl acetate, methanol, butanol) to create a crude extract containing a mixture of metabolites. |

| 2. Fractionation | Liquid-Liquid Partitioning, Column Chromatography | The crude extract is subjected to partitioning between immiscible solvents or passed through a chromatography column (e.g., silica gel, Sephadex) to separate compounds based on polarity, size, or charge. |

| 3. Purification | High-Performance Liquid Chromatography (HPLC) | This high-resolution technique is used to isolate the pure compound from the enriched fraction. Different column chemistries (e.g., reversed-phase, ion-exchange) can be employed. |

| 4. Structure Elucidation | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy | Once purified, the exact mass and chemical structure of the compound are determined using advanced analytical techniques. |

For a compound like this compound, its amphoteric nature (containing both acidic carboxyl and basic amino groups) would necessitate specific chromatographic conditions, possibly involving ion-exchange chromatography or derivatization to facilitate separation.

Proposed Biosynthetic Pathways and Precursor Incorporation Studies

The biosynthesis of NPAAs often involves unique enzymatic reactions that modify common primary metabolites. acs.org For a hypothetical molecule like this compound, the biosynthetic pathway would likely be a hybrid of amino acid and fatty acid/polyketide synthesis.

Proposed Pathway:

A plausible biosynthetic route could start from the proteinogenic amino acid L-phenylalanine . The assembly of the seven-carbon chain could proceed through a mechanism analogous to polyketide synthesis, where extender units like malonyl-CoA are sequentially added. The two amino groups would be incorporated by aminotransferase enzymes.

Key Precursors and Their Incorporation:

Shikimate Pathway: The phenyl group would originate from the shikimate pathway, which produces the aromatic amino acids, including L-phenylalanine. researchgate.net

Malonyl-CoA: The heptanoic acid backbone would likely be constructed using acetate units in the form of malonyl-CoA, a common building block in polyketide and fatty acid synthesis. wikipedia.org

Nitrogen Donors: The amino groups are typically donated from other amino acids, with L-glutamate and L-glutamine being the most common nitrogen sources in transamination reactions. nih.gov

Precursor incorporation studies, using isotopically labeled substrates (e.g., ¹³C-labeled phenylalanine or ¹⁵N-labeled glutamine), would be essential to experimentally validate such a proposed pathway.

Enzymatic Machinery and Cofactor Dependencies in Related Amino Acid Biosynthesis

The biosynthesis of complex NPAAs is carried out by specialized enzymes, often organized in large, multi-domain protein complexes. acs.org For a molecule with the structural features of this compound, the following enzymatic machinery would likely be involved:

| Enzyme Class | Function | Required Cofactor |

| Polyketide Synthase (PKS) | Assembly of the carbon backbone from acetate units. | Acyl Carrier Protein (ACP) |

| Non-Ribosomal Peptide Synthetase (NRPS) | Activation and incorporation of amino acid precursors. acs.org | Adenosine Triphosphate (ATP) |

| Aminotransferase | Introduction of amino groups onto a keto-acid intermediate. | Pyridoxal Phosphate (PLP) rsc.org |

| Reductases/Dehydrogenases | Modification of the carbon chain (e.g., reduction of keto groups). | NAD(P)H |

| Methyltransferases | Addition of methyl groups (if modifications were present). | S-adenosyl methionine (SAM) |

These enzymes often work in a coordinated, assembly-line fashion. acs.org For instance, a hybrid PKS-NRPS system could be responsible for creating the core structure, followed by tailoring enzymes like aminotransferases that complete the synthesis. nih.gov The dependence on cofactors like PLP for transamination and NAD(P)H for reduction reactions is a hallmark of these biosynthetic pathways.

Comparative Biosynthesis with Other Non-Proteinogenic Amino Acids

The proposed biosynthesis of a this compound motif shares similarities with several known NPAA pathways.

Phenylglycines: The biosynthesis of 4-hydroxyphenylglycine (Hpg), a component of some antibiotics, starts from chorismate and involves a key transamination step catalyzed by a PLP-dependent aminotransferase to install the α-amino group. rsc.org This is analogous to the proposed incorporation of the amino group at the C2 position.

β-Amino Acids: The formation of β-amino acids often involves the action of aminomutases that shift an amino group from the α- to the β-position of an α-amino acid. nih.gov While the proposed structure has α- and ω-amino groups, the enzymatic logic of installing amino groups at positions other than the alpha-carbon is a common theme in NPAA biosynthesis.

Fatty Acid-Amino Acid Hybrids: Some natural products, like the antibiotic lactoferricin B, can be modified with amino-functionalized fatty acids such as 2-aminooctanoic acid. nih.gov The biosynthesis of this modifier involves a transaminase to add an amino group to a fatty acid precursor, highlighting a similar strategy for combining these structural features. nih.gov

The study of these related pathways provides a robust framework for understanding how nature could, in principle, construct a molecule like this compound, even if this specific compound has not yet been discovered in nature.

Enzymatic Transformations and Molecular Interactions of 2,7 Diamino 2 Phenylheptanoic Acid

2,7-Diamino-2-phenylheptanoic Acid as a Substrate or Inhibitor in Specific Enzymatic Systems

While direct studies on this compound are not extensively documented in publicly available research, the behavior of structurally similar diaminoheptanoic acid derivatives provides significant insights into its potential enzymatic interactions. The presence of two amino groups and a carboxylic acid function on a seven-carbon chain suggests that this compound could be a substrate or inhibitor for enzymes that process amino acids and their analogues, such as peptidases.

Derivatives of diaminoheptanoic acid have shown notable interactions with aminopeptidases. For instance, tripeptide analogues containing (2S,3R)-3,7-diamino-2-hydroxy-heptanoic acid have been synthesized and evaluated as inhibitors of several aminopeptidases, including aminopeptidase (B13392206) B (AP-B), leucine (B10760876) aminopeptidase (Leu-AP), aminopeptidase M (AP-M), and enkephalin-degrading aminopeptidases. nih.gov These analogues were found to be potent and selective inhibitors of enkephalin-degrading aminopeptidases. nih.gov This suggests that the diaminoheptanoic acid scaffold can effectively interact with the active sites of these enzymes.

The general class of α,γ-diamino acids has been explored as a scaffold for the inhibition of M1 family aminopeptidases. nih.gov This research highlights the potential of diamino acids to serve as foundational structures for the design of potent and selective enzyme inhibitors. nih.gov The interaction is often mediated by the chelation of the catalytic metal ions in the enzyme's active site by the amino and carboxylate groups of the diamino acid.

While research on this compound is limited, preliminary studies on related compounds like 2,6-diamino-2-benzoyl-7-oxo-7-phenylheptanoic acid suggest potential interactions with specific biological targets which could influence metabolic pathways. smolecule.com Its structural similarity to amino acids may enable it to interact with enzymes and receptors within biological systems. smolecule.com

Table 1: Investigated Enzymatic Interactions of Diaminoheptanoic Acid Derivatives

| Compound/Scaffold | Target Enzyme(s) | Observed Effect |

|---|---|---|

| (2S,3R)-3,7-diamino-2-hydroxy-heptanoic acid analogues | AP-B, Leu-AP, AP-M, Enkephalin-degrading APs | Potent and selective inhibition of enkephalin-degrading APs nih.gov |

| α,γ-Diamino acid scaffolds | M1 family aminopeptidases | Inhibition nih.gov |

The stereochemistry of amino acid derivatives is crucial for their interaction with enzymes, which are chiral catalysts. The synthesis and evaluation of specific stereoisomers of diaminoheptanoic acid derivatives have demonstrated this principle. The study on (2S,3R)-3,7-diamino-2-hydroxy-heptanoic acid-containing tripeptides specified the (2S,3R) configuration, indicating that the precise spatial arrangement of the functional groups is critical for its inhibitory activity against aminopeptidases. nih.gov This high degree of stereochemical specificity is a hallmark of enzyme-ligand interactions, where the active site of the enzyme is exquisitely shaped to accommodate a substrate or inhibitor with a particular three-dimensional structure.

For this compound, the presence of a chiral center at the C2 position (the α-carbon bearing the phenyl group and an amino group) implies that its enantiomers would likely exhibit different biological activities. The specific stereochemistry would dictate how the molecule fits into the binding pocket of a target enzyme, influencing its potency and selectivity as either a substrate or an inhibitor.

Elucidation of Binding Modes and Molecular Recognition Mechanisms with Biomacromolecules

The binding modes of diamino acid derivatives with peptidases often involve the coordination of the catalytic metal ion (typically Zn²⁺ in many aminopeptidases) by the amino and carboxylate groups of the inhibitor. X-ray crystallography studies of related compounds, such as 2-substituted-2-amino-6-boronohexanoic acids inhibiting arginase, have revealed detailed molecular interactions. nih.gov In these cases, specific amino acid residues within the enzyme's active site form hydrogen bonds and electrostatic interactions with the inhibitor, anchoring it in a position that prevents the binding and processing of the natural substrate. nih.gov For instance, a water-mediated contact between a basic nitrogen on the inhibitor and an aspartate residue at the mouth of the active site pocket of arginase II has been observed. nih.gov

Impact of Structural Modifications of this compound on Enzymatic Activity Profiles

Structural modifications to the basic diaminoheptanoic acid scaffold can have a profound impact on enzymatic activity. Research on related compounds provides clear evidence for this.

For example, the inhibitory potency of 2-amino-6-boronohexanoic acid (ABH), a known human arginase inhibitor, was improved by substitution at the alpha position. nih.gov Specifically, introducing a tertiary amine linked via a two-carbon chain resulted in enhanced inhibitory activity for both human arginase I and arginase II. nih.gov This demonstrates that modifications at the α-carbon of a diamino acid can significantly alter its interaction with a target enzyme.

In another example, the comparison of different tripeptide analogues of (2S,3R)-3,7-diamino-2-hydroxy-heptanoic acid revealed structure-activity relationships. The inhibitory profiles of (2S,3R)-DAHHA-Leu-Pro-OH and (2S,3R)-DAHHA-Ala-Pro-OH were compared, indicating that the nature of the amino acid residues coupled to the diaminoheptanoic acid core influences the potency and selectivity of inhibition. nih.gov

Furthermore, the study of 2,6-diamino-2-benzoyl-7-oxo-7-phenylheptanoic acid, which features benzoyl groups on the amino functions and a keto group, highlights how significant structural alterations can lead to different biological activity profiles. smolecule.com These modifications would drastically change the electronic and steric properties of the molecule, likely directing it towards different enzymatic targets or altering its mode of interaction with its primary target.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (2S,3R)-3,7-diamino-2-hydroxy-heptanoic acid |

| 2,6-diamino-2-benzoyl-7-oxo-7-phenylheptanoic acid |

| 2-amino-6-boronohexanoic acid |

| (2S,3R)-DAHHA-Leu-Pro-OH |

| (2S,3R)-DAHHA-Ala-Pro-OH |

| Adipic Acid |

Advanced Analytical Methodologies for 2,7 Diamino 2 Phenylheptanoic Acid Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are fundamental for unequivocally determining the molecular structure of a compound. For 2,7-Diamino-2-phenylheptanoic acid, a combination of nuclear magnetic resonance and mass spectrometry would be essential for structural confirmation, while vibrational spectroscopy would provide key information about its functional groups.

High-Resolution Nuclear Magnetic Resonance Spectroscopy (1D and 2D NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments would be crucial for its structural elucidation.

¹H NMR: A 1D ¹H NMR spectrum would be expected to show distinct signals for the protons of the phenyl group, the aliphatic chain, and the amino groups. The chemical shifts (δ) and coupling patterns (J-coupling) of these signals would provide information about the electronic environment and connectivity of the protons.

¹³C NMR: A 1D ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule, including the carbons of the phenyl ring, the heptanoic acid backbone, and the carboxyl group.

Hypothetical ¹H and ¹³C NMR Data for this compound

| Assignment | Hypothetical ¹H NMR Chemical Shift (ppm) | Hypothetical ¹³C NMR Chemical Shift (ppm) |

| Phenyl-H | 7.2 - 7.5 (m) | 125 - 145 |

| Aliphatic CH₂ | 1.2 - 2.5 (m) | 20 - 40 |

| Cα-H | Not applicable (quaternary) | ~60 |

| C7-H₂ | ~2.8 - 3.2 (t) | ~45 |

| NH₂ | Broad signals, variable | - |

| COOH | Broad signal, >10 | ~175 |

Advanced Mass Spectrometry (MS/MS, High-Resolution MS) for Molecular Fragmentation and Identification

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. Advanced MS techniques can also provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of its elemental formula, confirming the presence of carbon, hydrogen, nitrogen, and oxygen in the correct ratios.

Tandem Mass Spectrometry (MS/MS): In an MS/MS experiment, the molecular ion is isolated and fragmented. The resulting fragmentation pattern is characteristic of the molecule's structure. For this compound, expected fragmentation pathways would involve the loss of the carboxyl group, the amino groups, and cleavage of the aliphatic chain.

Expected Fragmentation Pattern in MS/MS

| Fragment Ion (m/z) | Possible Neutral Loss |

| [M-H₂O]+ | Loss of water |

| [M-NH₃]+ | Loss of ammonia |

| [M-COOH]+ | Loss of the carboxylic acid group |

| [M-C₆H₅]+ | Loss of the phenyl group |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing information about the functional groups present.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amino groups, C-H stretching of the aromatic and aliphatic parts, C=O stretching of the carboxylic acid, and O-H stretching.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the carbon backbone.

Expected Vibrational Frequencies

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | - |

| N-H (Amine) | 3400-3200 | 3400-3200 |

| C-H (Aromatic) | 3100-3000 | 3100-3000 |

| C-H (Aliphatic) | 3000-2850 | 3000-2850 |

| C=O (Carboxylic Acid) | 1720-1700 | 1720-1700 |

| C=C (Aromatic) | 1600, 1475 | 1600, 1000 |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the compound from impurities and for resolving its stereoisomers.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are powerful techniques for assessing the purity of a compound. A reversed-phase HPLC or UPLC method would likely be developed using a C18 column. The retention time of the main peak would be a key identifier, and the area of this peak relative to the total area of all peaks would determine the purity of the sample.

Typical HPLC/UPLC Method Parameters

| Parameter | Typical Condition |

| Column | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile (B52724) |

| Gradient | Linear gradient from 5% to 95% B |

| Flow Rate | 0.3 - 0.5 mL/min |

| Detection | UV at 210 and 254 nm, or Mass Spectrometry |

Chiral Chromatography for Enantiomeric Purity and Diastereomeric Ratios

Since this compound possesses a chiral center at the C2 position, it can exist as a pair of enantiomers (R and S). Chiral chromatography is the definitive method for separating and quantifying these enantiomers. A chiral stationary phase (CSP) specifically designed for the separation of amino acids or similar compounds would be employed. The separation of the enantiomers would allow for the determination of the enantiomeric excess (ee) or enantiomeric ratio of a given sample.

Potential Chiral Stationary Phases

| CSP Type | Principle of Separation |

| Pirkle-type | π-π interactions, hydrogen bonding, dipole-dipole interactions |

| Polysaccharide-based | Inclusion complexes, hydrogen bonding |

| Cyclodextrin-based | Inclusion into the chiral cavity |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying compounds in a mixture. However, due to their polar nature and low volatility, amino acids like this compound cannot be directly analyzed by GC. sigmaaldrich.comthermofisher.com They must first be chemically modified into more volatile and thermally stable derivatives. This process, known as derivatization, targets the active hydrogen atoms on the two amino groups and the carboxylic acid group. sigmaaldrich.com

Silylation is a common and effective derivatization technique for amino acids. thermofisher.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) replace the active hydrogens with nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.comthermofisher.com This transformation increases the volatility of the amino acid, allowing it to be vaporized in the GC injector without decomposition and to travel through the chromatographic column. youtube.com

The derivatization of this compound would involve a reaction with a silylating agent, typically in the presence of a solvent like acetonitrile and heat, to ensure complete reaction. sigmaaldrich.com Once derivatized, the sample is injected into the GC-MS system. The GC column, often a nonpolar capillary column like a 5% phenyl methylpolysiloxane, separates the derivatized analyte from other components based on its boiling point and interactions with the column's stationary phase. thermofisher.com As the derivative elutes from the column, it enters the mass spectrometer, which ionizes the molecule and fragments it into a predictable pattern. This mass spectrum serves as a molecular fingerprint, allowing for unambiguous identification and quantification. sigmaaldrich.com

Table 1: Illustrative GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Description |

| Derivatization Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) in acetonitrile |

| GC Column | TRACE TR-5 (5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |

| Oven Temperature Program | Initial 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | 50-650 m/z |

Advanced Chemical Derivatization for Enhanced Analytical Detection and Resolution (e.g., Marfey's method)

For compounds with chiral centers, such as the C2 carbon in this compound, determining the enantiomeric composition is often crucial. Marfey's method is a highly effective pre-column derivatization technique used with High-Performance Liquid Chromatography (HPLC) for the chiral resolution of amino acids. nih.govnih.gov The method utilizes Marfey's reagent, which is 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA). nih.govspringernature.com

The principle of Marfey's method involves reacting the amino acid mixture with the chiral FDAA reagent. The reagent's L-alanine amide moiety reacts with the primary amino groups of the D- and L-enantiomers of the target amino acid. acs.org In the case of this compound, FDAA would react with both the α-amino group at C2 and the ε-amino group at C7. This reaction creates a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be separated using a standard achiral reversed-phase HPLC column (e.g., C18). springernature.comspringernature.com

The resulting diastereomeric derivatives possess a strong chromophore (the 2,4-dinitrophenyl group), which allows for highly sensitive detection by UV-Vis spectrophotometry. fishersci.es Typically, the L-amino acid derivative elutes earlier than the D-amino acid derivative from the reversed-phase column. acs.org By comparing the retention times and peak areas of the derivatives with those of known standards, both the identification and the quantitative ratio of the enantiomers in the original sample can be determined accurately. nih.gov Advanced variations of the method, sometimes referred to as 'advanced Marfey's method', may use different amino acid amides in the reagent to optimize separation. nih.gov

Table 2: Overview of Chiral Analysis using Marfey's Method

| Step | Description |

| Analyte | This compound (containing both D and L enantiomers) |

| Chiral Derivatizing Reagent | 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's Reagent) |

| Reaction | FDAA reacts with the amino groups of the D- and L-enantiomers of the analyte to form two distinct diastereomers. |

| Separation Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | C18 (achiral) |

| Detection | UV-Vis Detector (typically at ~340 nm) |

| Result | Separation of the diastereomeric pairs, allowing for the quantification of the original D- and L-enantiomers. |

Structure Activity and Structure Function Relationship Studies of 2,7 Diamino 2 Phenylheptanoic Acid Derivatives

Systematic Design and Synthesis of 2,7-Diamino-2-phenylheptanoic Acid Analogues for Activity Profiling

The systematic design of analogues of this compound would be a critical step in exploring its therapeutic potential. This process would involve the methodical synthesis of a library of related compounds to assess how structural variations influence biological activity. The synthesis of such compounds can be approached through various established organic chemistry methods. For instance, the catalytic asymmetric direct Mannich reaction is a powerful tool for the stereocontrolled synthesis of α,β-diamino acids. rsc.org

A hypothetical synthetic strategy for creating analogues could involve modifications at several key positions of the this compound scaffold:

The Phenyl Group: Substitution on the phenyl ring with various functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) could modulate the compound's hydrophobicity, electronic properties, and steric interactions with a target receptor or enzyme. nih.gov The position of these substituents (ortho, meta, para) would also be expected to significantly impact activity. nih.gov

The Heptanoic Acid Chain: The length of the alkyl chain could be varied, for example, by synthesizing analogues with hexanoic or octanoic acid backbones. This would alter the distance between the two amino groups and the carboxylic acid, potentially affecting binding affinity.

The Amino Groups: The basicity and nucleophilicity of the amino groups at the 2 and 7 positions could be modified through N-alkylation or N-acylation to probe their roles in receptor or enzyme interactions.

The synthesized analogues would then be subjected to a battery of in vitro and in vivo assays to create a comprehensive activity profile for each compound. This systematic approach allows for the identification of key structural features responsible for any observed biological effects.

Correlating Structural Modifications with Changes in Biological Activity and Enzymatic Selectivity

Following the synthesis and activity profiling of this compound analogues, the next crucial step is to establish a clear correlation between specific structural modifications and the resulting changes in biological activity and enzymatic selectivity. This process, known as establishing a structure-activity relationship (SAR), is fundamental to drug discovery.

Given that this compound is an analogue of ornithine, a key substrate for ornithine decarboxylase (ODC), it is plausible that its derivatives could act as inhibitors of this enzyme. nih.govresearchgate.netnih.govmdpi.comfrontiersin.org ODC is a critical enzyme in polyamine biosynthesis, and its inhibition is a therapeutic strategy in certain cancers and parasitic infections. frontiersin.org

The following table outlines hypothetical SAR data for a series of this compound analogues, based on known principles of ODC inhibition and studies of related compounds.

| Compound | R1 (Phenyl Substitution) | R2 (Chain Length) | R3 (N7-substitution) | Hypothetical ODC Inhibition (IC50, µM) | Hypothetical Selectivity vs. other Decarboxylases |

|---|---|---|---|---|---|

| 1 (Parent) | -H | -(CH2)4- | -H | 50 | Moderate |

| 2 | 4-F | -(CH2)4- | -H | 25 | High |

| 3 | 4-OCH3 | -(CH2)4- | -H | 75 | Low |

| 4 | -H | -(CH2)3- | -H | 100 | Low |

| 5 | -H | -(CH2)5- | -H | 40 | Moderate |

| 6 | 4-F | -(CH2)4- | -CH3 | 60 | Moderate |

Key Takeaways from the Hypothetical SAR Table:

Phenyl Substitution: An electron-withdrawing group like fluorine at the para-position of the phenyl ring (Compound 2) might enhance inhibitory potency, possibly by influencing the pKa of the α-amino group or through specific interactions within the enzyme's active site. Conversely, an electron-donating group like methoxy (B1213986) (Compound 3) could decrease activity.

Chain Length: The length of the alkyl chain between the two amino groups appears to be optimal at four carbons (heptanoic acid backbone, Compound 1). Both shortening (Compound 4) and lengthening (Compound 5) the chain could lead to a decrease in potency, suggesting a specific spatial requirement for optimal binding.

N7-Substitution: Methylation of the terminal amino group (Compound 6) could reduce activity, indicating that a primary amine at this position may be crucial for hydrogen bonding or other interactions with the target.

By systematically analyzing such data, researchers can build a comprehensive understanding of the SAR, which is essential for guiding the design of more potent and selective inhibitors.

Pharmacophore Modeling and Rational Ligand Design Based on this compound Derivatives

Pharmacophore modeling is a powerful computational technique used in rational drug design to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. nih.gov Based on the SAR data from a series of active and inactive this compound analogues, a pharmacophore model could be developed.

A hypothetical pharmacophore for an ODC inhibitor based on this scaffold might include:

A positive ionizable feature: Corresponding to the protonated α-amino group.

A second positive ionizable feature: Corresponding to the protonated ε-amino group.

A hydrogen bond acceptor: The carboxylate group.

A hydrophobic/aromatic feature: The phenyl ring.

Exclusion volumes: To define regions of space where substituents would lead to a loss of activity.

This pharmacophore model can then be used as a 3D query to screen large virtual compound libraries to identify novel, structurally diverse molecules with the potential to be active as ODC inhibitors. This approach accelerates the discovery of new lead compounds.

Furthermore, the pharmacophore model can guide the rational design of new analogues of this compound with improved properties. For example, if the model suggests that a larger hydrophobic group at a specific position on the phenyl ring would lead to better interactions with the enzyme, chemists can synthesize compounds with such features.

Probing Receptor-Ligand or Enzyme-Substrate Interactions through Structural Elucidation

To gain a deeper understanding of how this compound derivatives interact with their biological targets, structural elucidation techniques are indispensable. X-ray crystallography and cryo-electron microscopy can provide high-resolution three-dimensional structures of a ligand bound to its receptor or enzyme.

If a derivative of this compound is found to be a potent inhibitor of ODC, co-crystallization of the compound with the enzyme would be a primary goal. The resulting crystal structure would reveal the precise binding mode of the inhibitor in the active site. nih.gov This would allow for the identification of key amino acid residues that form hydrogen bonds, electrostatic interactions, or hydrophobic interactions with the inhibitor. nih.gov

For example, the structure might show that the carboxylate group of the inhibitor forms a salt bridge with a positively charged residue in the active site, while the phenyl group is nestled in a hydrophobic pocket. The two amino groups could also be involved in a network of hydrogen bonds.

This detailed structural information is invaluable for:

Validating and refining pharmacophore models.

Explaining the observed SAR. For instance, the structure might reveal why a particular substituent on the phenyl ring enhances or diminishes activity.

Guiding the design of next-generation inhibitors with improved affinity and selectivity. By understanding the specific interactions, medicinal chemists can design new molecules that optimize these interactions.

In the absence of experimental structural data, molecular docking and molecular dynamics simulations can be used to predict the binding mode of these ligands and provide insights into the dynamics of the ligand-receptor complex. acs.org

Computational Chemistry and Molecular Modeling of 2,7 Diamino 2 Phenylheptanoic Acid

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of 2,7-Diamino-2-phenylheptanoic acid. By solving the Schrödinger equation for the molecule, DFT methods can accurately predict a wide range of characteristics that govern its reactivity and spectroscopic signatures.

The electronic structure of this compound is central to its chemical behavior. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. researchgate.nethakon-art.com For analogous aromatic amino acids like phenylalanine, DFT calculations have shown that the HOMO is typically localized on the phenyl ring, indicating its role as an electron-donating group, while the LUMO is distributed over the carboxylic acid moiety, which acts as an electron-accepting group. researchgate.net This separation of frontier orbitals suggests that this compound would exhibit similar behavior, with the phenyl and amino groups influencing its electron-donating capabilities and the carboxylic acid group its electron-accepting properties.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. hakon-art.comrasayanjournal.co.in These descriptors provide a quantitative measure of the molecule's reactivity. For instance, a higher electrophilicity index indicates a greater capacity to accept electrons. rasayanjournal.co.in The Molecular Electrostatic Potential (MEP) map is another valuable tool, as it visualizes the charge distribution across the molecule, highlighting regions prone to electrophilic and nucleophilic attack. In this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxyl group and the nitrogen atoms of the amino groups, indicating their susceptibility to electrophilic attack, while the regions around the hydrogen atoms would exhibit positive potential.

Furthermore, DFT calculations can simulate spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. nih.govresearchgate.net Simulated IR spectra can predict the vibrational frequencies of different functional groups, aiding in the experimental characterization of the molecule. For example, the characteristic stretching frequencies of the N-H, O-H, C=O, and C-N bonds can be calculated. researchgate.net Similarly, theoretical NMR chemical shifts for ¹H and ¹³C atoms can be computed to assist in the assignment of experimental NMR data, providing a powerful method for structure verification. youtube.comyoutube.com

Table 1: Hypothetical DFT-Calculated Electronic Properties and Reactivity Descriptors for this compound (Based on Phenylalanine Analogues)

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capacity, localized on phenyl and amino groups. |

| LUMO Energy | ~ -1.2 eV | Indicates electron-accepting capacity, localized on the carboxylic acid group. |

| HOMO-LUMO Gap | ~ 5.3 eV | Reflects chemical reactivity and stability. researchgate.net |

| Electronegativity (χ) | ~ 3.85 eV | Measures the tendency to attract electrons. |

| Chemical Hardness (η) | ~ 2.65 eV | Indicates resistance to change in electron distribution. rasayanjournal.co.in |

| Electrophilicity Index (ω) | ~ 2.79 eV | Quantifies the ability to accept electrons. |

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Interactions

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view, revealing its conformational landscape and interactions over time. nih.govyoutube.com For a flexible molecule like this compound, with its rotatable bonds, MD simulations are crucial for understanding its behavior in a biological environment, such as in aqueous solution. youtube.comnih.gov

MD simulations track the movements of atoms in a molecule over time by solving Newton's equations of motion. These simulations can reveal the preferred three-dimensional arrangements, or conformations, of the molecule. The conformational flexibility of amino acids and peptides is often analyzed using Ramachandran plots, which map the distribution of the backbone dihedral angles (phi and psi). nih.gov For this compound, the analysis would focus on the dihedral angles along the heptanoic acid backbone and the rotation of the phenyl group. The presence of the bulky phenyl group and the two amino groups would likely impose significant steric constraints, leading to a limited number of preferred conformations. acs.orgutoronto.ca

The dynamic interactions between this compound and its surrounding environment, particularly water molecules, can also be investigated using MD simulations. The formation and breaking of hydrogen bonds between the amino and carboxyl groups of the molecule and water are critical for its solubility and biological activity. researchgate.net Radial distribution functions can be calculated to quantify the probability of finding water molecules at a certain distance from specific atoms in the solute, providing insights into the solvation shell structure. nih.gov

Furthermore, MD simulations can be used to study the interactions of this compound with other molecules, such as lipids in a cell membrane or the residues of a protein's binding site. nih.gov These simulations can reveal how the molecule orients itself and the key intermolecular forces, such as hydrogen bonds, electrostatic interactions, and van der Waals forces, that stabilize these interactions.

Table 2: Hypothetical Key Dihedral Angles and Their Preferred Ranges for this compound from MD Simulations

| Dihedral Angle | Atoms Involved | Predicted Preferred Range(s) | Notes |

| χ1 | N-Cα-Cβ-Cγ | -60°, 180°, 60° (gauche-, trans, gauche+) | Influenced by the phenyl group's steric bulk. |

| χ2 | Cα-Cβ-Cγ-Cδ | Varies | Determines the orientation of the alkyl chain. |

| Phenyl Rotation | Cα-Cβ-Cγ(phenyl)-Cδ(phenyl) | Restricted | Rotation is likely hindered due to interactions with the backbone. |

Ligand-Protein Docking and Molecular Mechanics Studies for Binding Affinity Prediction

A primary application of computational modeling for a potential drug candidate like this compound is to predict its interaction with a biological target, typically a protein. Ligand-protein docking is a computational technique used to predict the preferred binding mode of a ligand to a protein receptor. nih.govyoutube.comwikipedia.org

The process begins with the three-dimensional structures of both the ligand (this compound) and the target protein, which can be obtained from experimental methods like X-ray crystallography or predicted using homology modeling. Docking algorithms then systematically explore the possible orientations and conformations of the ligand within the protein's binding site, calculating a score for each pose to estimate the binding affinity. nih.govresearchgate.net These scoring functions typically account for factors like shape complementarity, hydrogen bonds, and electrostatic interactions.

Once a likely binding pose is identified, molecular mechanics (MM) methods can be employed to refine the structure of the ligand-protein complex and provide a more accurate estimation of the binding affinity. nih.gov The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular approaches for calculating the free energy of binding from MD simulation trajectories of the complex. acs.orgacs.orgresearchgate.net These methods calculate the binding free energy by combining the molecular mechanics energy of the complex with a continuum solvation model to account for the effects of the solvent. The calculated binding free energy can then be compared with experimental data, if available, to validate the computational model. acs.org

Table 3: Hypothetical Ligand-Protein Docking and MM/PBSA Results for this compound with a Target Protein

| Parameter | Predicted Value | Interpretation |

| Docking Score | -8.5 kcal/mol | A favorable score suggesting good initial binding prediction. |

| Key Interacting Residues | Asp120, Arg155, Tyr200 | Highlights specific amino acids in the binding site forming hydrogen bonds or other interactions. |

| Predicted Binding Affinity (ΔG_bind) | -9.2 kcal/mol | A more refined estimate of the binding strength from MM/PBSA calculations. |

| Driving Forces for Binding | Electrostatic interactions, hydrogen bonds | Indicates the primary nature of the ligand-protein interaction. |

In Silico Screening and Virtual Library Design for Novel this compound Analogues

Computational methods are not only used to study existing molecules but also to design new ones with improved properties. In silico screening and virtual library design are powerful strategies for discovering novel analogues of this compound that may exhibit enhanced binding affinity, selectivity, or other desirable characteristics. nih.govprismbiolab.comrsc.orgacs.org

Virtual library design involves the creation of a large, diverse collection of virtual molecules based on a common scaffold, in this case, this compound. nih.govbiorxiv.org Modifications can be made to various parts of the molecule, such as substituting the phenyl group with other aromatic or heterocyclic rings, altering the length of the heptanoic acid chain, or modifying the positions of the amino groups.

Once a virtual library is generated, it can be subjected to virtual screening, a process that uses computational methods to rapidly assess the potential of each analogue to bind to a target protein. github.ioyoutube.comyoutube.com This typically involves high-throughput docking of all the molecules in the library to the target's binding site. The top-scoring compounds, those with the most favorable predicted binding affinities, can then be selected for further computational analysis, such as more rigorous binding free energy calculations using MM/PBSA, or for chemical synthesis and experimental testing. nih.gov This approach significantly accelerates the drug discovery process by prioritizing the most promising candidates from a vast chemical space, saving time and resources compared to traditional experimental screening methods. nih.gov

Table 4: Example of a Virtual Library Design Strategy for this compound Analogues

| Modification Site | R-Group Variations | Desired Property Enhancement |

| Phenyl Group | Naphthyl, Pyridyl, Thienyl | Improved π-π stacking interactions, altered polarity. |

| Heptanoic Chain | C5 to C9 alkyl chains | Optimize fit within the binding pocket. |

| Amino Group at C7 | Acetylated, Methylated | Modulate hydrogen bonding capacity and basicity. |

| Carboxylic Acid | Ester, Amide | Alter pharmacokinetic properties. |

Future Research Perspectives and Potential Applications in Chemical Biology

Exploration of Novel Synthetic Routes and Sustainable Biocatalytic Pathways for 2,7-Diamino-2-phenylheptanoic Acid

There is no specific literature detailing the synthesis of this compound. While general methods exist for the synthesis of related structures like other diaminoheptanoic acids or vicinal diamines, no dedicated studies for this particular molecule have been published. chemsynthesis.comnih.gov Research into its synthesis would be the first crucial step, potentially adapting multi-step chemical synthesis routes or exploring enzymatic or whole-cell biocatalytic methods for a more sustainable approach. A key challenge would be the stereoselective control of the two chiral centers.

Development of this compound Analogues as Chemical Probes for Cellular Pathways

The development of this compound or its analogues as chemical probes is entirely unexplored. For a molecule to serve as a probe, it typically requires a reporter tag (like a fluorophore or biotin) and must be shown to interact specifically with a biological target, such as an enzyme or receptor. Vicinal diamines, a class to which this compound belongs, have been noted for their importance in drug design and as intermediates for biologically active molecules, but no such applications have been documented for this compound itself. nih.gov

Integration of this compound into Peptidomimetic and Macrocyclic Systems

The integration of non-standard amino acids into peptides is a common strategy to enhance stability against enzymatic degradation and to constrain conformational flexibility, which can lead to increased potency and selectivity. The unique structure of this compound, with its α-phenyl group and two amino functionalities, makes it a theoretically interesting candidate for creating novel peptidomimetic and macrocyclic structures. However, no published studies have reported its use in this context.

Emerging Roles of this compound in Interdisciplinary Research Fields

Currently, there are no documented roles for this compound in any interdisciplinary research field. Its potential utility is purely speculative and would depend on the discovery of significant biological activity or unique chemical properties in future studies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,7-diamino-2-phenylheptanoic acid, and how can side reactions be minimized?

- Methodological Answer : Utilize orthogonal protection strategies for the amino groups during synthesis. For example, tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups can protect primary amines, while selective deprotection under acidic or basic conditions minimizes unwanted side reactions. Reaction monitoring via thin-layer chromatography (TLC) or HPLC ensures intermediate purity . Adjust solvent polarity (e.g., dichloromethane for lipophilic intermediates, DMF for polar steps) to suppress aggregation or hydrolysis .

Q. How can researchers validate the structural integrity of synthesized this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Use - and -NMR to confirm backbone connectivity and stereochemistry. For chiral centers, employ chiral shift reagents or 2D NOESY to resolve ambiguities .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF verifies molecular weight and detects impurities (<1% threshold) .

- Elemental Analysis : Confirm stoichiometry (C, H, N) to rule out residual solvents or incomplete functionalization .

Q. What are the solubility challenges of this compound in aqueous buffers, and how can they be addressed?

- Methodological Answer : The compound’s low water solubility (common in aromatic amino acids) can be mitigated by:

- pH Adjustment : Use phosphate buffers (pH 7–9) to deprotonate carboxyl groups, enhancing solubility.

- Co-Solvents : Add 10–20% DMSO or ethanol to aqueous solutions, ensuring compatibility with downstream assays .

- Derivatization : Introduce hydrophilic moieties (e.g., PEGylation) at the carboxyl or amino groups while preserving biological activity .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store lyophilized powder at –20°C in argon-filled vials to prevent oxidation. For solutions, use amber vials at 4°C with 0.1% sodium azide to inhibit microbial growth. Avoid freeze-thaw cycles, which promote aggregation .

Advanced Research Questions

Q. What computational approaches are effective for predicting the conformational dynamics of this compound in enzyme-binding studies?

- Methodological Answer : Perform molecular dynamics (MD) simulations using force fields like CHARMM36 or AMBER. Parameterize partial charges via quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level). Analyze hydrogen-bonding networks between the compound’s amino groups and catalytic residues using VMD or PyMOL . Validate predictions with X-ray crystallography or cryo-EM .

Q. How can discrepancies in reported IC values for this compound across studies be resolved?

- Methodological Answer : Standardize assay conditions:

- Enzyme Source : Use recombinant enzymes from the same expression system (e.g., E. coli vs. mammalian cells) to eliminate variability.

- Buffer Composition : Control ionic strength (e.g., 150 mM NaCl) and cofactors (e.g., Mg) to ensure consistent activity.

- Data Normalization : Include internal controls (e.g., known inhibitors) in each assay plate. Apply statistical tools like Grubbs’ test to identify outliers .

Q. What strategies are recommended for analyzing the compound’s metabolic stability in vivo versus in vitro models?

- Methodological Answer :

- In Vitro : Use liver microsomes (human or rat) with NADPH regeneration systems. Monitor degradation via LC-MS/MS over 0–120 minutes. Calculate half-life () using first-order kinetics.

- In Vivo : Administer radiolabeled -2,7-diamino-2-phenylheptanoic acid and quantify metabolites in plasma, urine, and feces using scintillation counting. Compare pharmacokinetic profiles (AUC, C) across species .

Q. How can researchers address contradictions in the literature regarding the compound’s role in cellular uptake mechanisms?

- Methodological Answer : Conduct competitive uptake assays with known transporters (e.g., LAT1 or PAT1). Use siRNA knockdown or CRISPR-Cas9 knockout models to isolate specific pathways. Triangulate data with fluorescence microscopy (e.g., FITC-labeled compound) to visualize subcellular localization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.